molecular formula C31H29N3O4 B12493655 Ethyl 3-[(naphthalen-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-[(naphthalen-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12493655
M. Wt: 507.6 g/mol
InChI Key: YBRLPUMCMNDBNP-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

    Amidation Reaction: The benzoylpiperazine intermediate is then reacted with 2-naphthoyl chloride to form the naphthalene-2-amido derivative.

    Esterification: Finally, the product is esterified with ethyl benzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound might bind to specific proteins, altering their function and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE lies in its specific structural features, which may confer unique pharmacological properties or chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C31H29N3O4

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-(naphthalene-2-carbonylamino)benzoate

InChI

InChI=1S/C31H29N3O4/c1-2-38-31(37)26-14-15-28(33-16-18-34(19-17-33)30(36)23-9-4-3-5-10-23)27(21-26)32-29(35)25-13-12-22-8-6-7-11-24(22)20-25/h3-15,20-21H,2,16-19H2,1H3,(H,32,35)

InChI Key

YBRLPUMCMNDBNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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